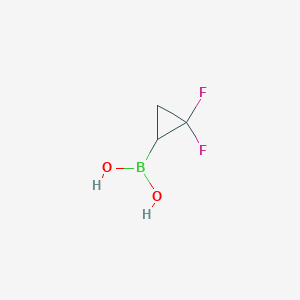

2,2-Difluoro-cyclopropaneboronic acid

Descripción

BenchChem offers high-quality 2,2-Difluoro-cyclopropaneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-cyclopropaneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2,2-difluorocyclopropyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF2O2/c5-3(6)1-2(3)4(7)8/h2,7-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZSRHCUSWEFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendant Role of 2,2-Difluoro-cyclopropaneboronic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated building blocks, 2,2-difluoro-cyclopropaneboronic acid has emerged as a motif of significant interest. Its unique combination of a strained, conformationally restricted cyclopropane ring and the bioisosteric replacement of a carbonyl or gem-dimethyl group with the difluoromethylene unit presents a compelling value proposition for drug designers. This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of this versatile reagent.

The 2,2-Difluorocyclopropyl Moiety: A Privileged Scaffold

The 2,2-difluorocyclopropyl group imparts a unique set of properties to a molecule. The high electronegativity of the two fluorine atoms polarizes the C-F bonds, influencing the molecule's electrostatic interactions and often enhancing its binding affinity to target proteins.[1] Furthermore, this moiety can act as a lipophilic hydrogen bond donor, a feature that can be exploited to improve cell permeability and metabolic stability. The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can lead to increased selectivity for the desired biological target.

Physicochemical Properties

The introduction of the 2,2-difluoro-cyclopropyl group has a predictable impact on a molecule's key physicochemical properties. A comprehensive understanding of these properties is crucial for rational drug design.

| Property | Value (Estimated) | Impact on Drug Discovery |

| Molecular Weight | 121.88 g/mol [2] | A small, versatile building block for fragment-based drug design. |

| pKa | ~8.5 - 9.0 | The acidity of the boronic acid is crucial for its reactivity in Suzuki-Miyaura coupling. The presence of the electron-withdrawing difluorocyclopropyl group is expected to slightly lower the pKa compared to unsubstituted cyclopropylboronic acid. |

| logP | ~0.5 - 1.0 | The difluorocyclopropyl group generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. |

| Storage | Inert atmosphere, 2-8°C[2] | Proper storage is essential to prevent degradation. |

Synthesis of 2,2-Difluoro-cyclopropaneboronic Acid

While commercially available from several suppliers, understanding the synthesis of 2,2-difluoro-cyclopropaneboronic acid provides valuable insights into its chemistry and potential impurities. A common route involves the difluorocyclopropanation of a suitable vinylboronate precursor.

A plausible and efficient laboratory-scale synthesis can be envisioned starting from the readily available 2,2-difluorocyclopropanecarboxylic acid. This involves a nickel-catalyzed decarboxylative borylation reaction.

Caption: Plausible synthetic route to 2,2-difluoro-cyclopropaneboronic acid.

Experimental Protocol: Nickel-Catalyzed Decarboxylative Borylation (Adapted from a general method)

Materials:

-

2,2-Difluorocyclopropanecarboxylic acid

-

N-Hydroxyphthalimide

-

Dicyclohexylcarbodiimide (DCC)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Nickel(II) chloride hexahydrate

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous 1,4-dioxane

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Activation of the Carboxylic Acid: To a solution of 2,2-difluorocyclopropanecarboxylic acid (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous 1,4-dioxane, add DCC (1.1 eq) portionwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the filtrate containing the redox-active N-hydroxyphthalimide ester directly in the next step.

-

Decarboxylative Borylation: To the filtrate from the previous step, add bis(pinacolato)diboron (1.5 eq), nickel(II) chloride hexahydrate (5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%). Degas the reaction mixture with argon for 15 minutes. Heat the reaction at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification of Boronate Ester: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 2,2-difluorocyclopropyl pinacol boronate ester.

-

Hydrolysis to Boronic Acid: Dissolve the purified boronate ester in a 1:1 mixture of THF and 1 M HCl. Stir at room temperature for 4-6 hours until hydrolysis is complete. Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2,2-difluoro-cyclopropaneboronic acid.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 2,2-difluoro-cyclopropaneboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction enables the efficient formation of carbon-carbon bonds between the difluorocyclopropyl moiety and various aryl or heteroaryl halides, providing access to a wide range of novel chemical entities for drug discovery programs.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of (2,2-Difluorocyclopropyl)boronic Acid with an Aryl Bromide

Materials:

-

(2,2-Difluorocyclopropyl)boronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), (2,2-difluorocyclopropyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

-

Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery: A Case Study

The 2,2-difluorocyclopropyl motif has been successfully incorporated into a number of drug candidates. For instance, in the discovery of dual inhibitors of TYK2 and JAK1 for the treatment of autoimmune diseases, the ((S)-2,2-difluorocyclopropyl)carbonyl moiety was a key structural feature of the clinical candidate PF-06700841.[4] The inclusion of this group was instrumental in achieving the desired potency and pharmacokinetic profile.

Stability and Handling

Boronic acids are known to be susceptible to protodeboronation, especially under harsh acidic or basic conditions. The electron-withdrawing nature of the difluorocyclopropyl group can influence the stability of the C-B bond. It is recommended to store 2,2-difluoro-cyclopropaneboronic acid under an inert atmosphere at 2-8°C to minimize degradation.[2] For challenging coupling reactions where the stability of the boronic acid is a concern, conversion to the corresponding trifluoroborate salt can be a viable strategy, as trifluoroborates often exhibit enhanced stability.

Conclusion

2,2-Difluoro-cyclopropaneboronic acid is a valuable and versatile building block for modern drug discovery. Its unique electronic and conformational properties, coupled with its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, make it an attractive tool for medicinal chemists seeking to optimize the properties of their lead compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of the next generation of therapeutics.

References

-

Fensome, A., et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597–8612. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Li, C., et al. (2017). A simple, practical method for converting carboxylic acids into boronate esters and boronic acids. Science, 356(6334), eaam7355. [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 45(5), 874–886. [Link]

-

Chemaxon. pKa calculation. [Link]

-

Grygorenko, O. O. (2016). Fluorine-containing cyclopropanes: synthesis and applications. Tetrahedron, 72(43), 6735-6765. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2408428-30-6|(2,2-Difluorocyclopropyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2,2-Difluorocyclopropyl Group: A Modern Bioisostere for the Phenyl Ring in Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Phenyl Ring Bioisosteres

The phenyl group is a ubiquitous scaffold in medicinal chemistry, prized for its rigid structure that can effectively orient substituents for optimal target engagement.[1][2] However, its lipophilic nature and susceptibility to oxidative metabolism by cytochrome P450 enzymes often present significant challenges in drug development, leading to poor pharmacokinetic profiles and potential off-target toxicities.[1][3] This has driven the search for bioisosteres—chemical groups with similar steric and electronic properties—that can mimic the phenyl ring while offering improved physicochemical and ADME (absorption, distribution, metabolism, and excretion) characteristics.[4][5][6] Bioisosterism is a powerful strategy in lead optimization, allowing for the fine-tuning of a drug candidate's properties to enhance efficacy and safety.[4][5]

Among the emerging non-classical bioisosteres, the 2,2-difluorocyclopropyl group has garnered significant attention as a versatile and effective replacement for the phenyl ring. This guide provides a comprehensive technical overview of the rationale behind its use, its impact on key drug-like properties, synthetic methodologies, and successful case studies in modern drug discovery.

The 2,2-Difluorocyclopropyl Moiety: A Unique Constellation of Properties

The strategic advantage of the 2,2-difluorocyclopropyl group lies in its unique combination of steric and electronic features that can profoundly influence a molecule's behavior.

Physicochemical and Conformational Landscape

The introduction of two fluorine atoms onto the cyclopropane ring imparts a distinct set of properties compared to both the parent cyclopropane and the phenyl ring it often replaces.

-

Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms significantly alters the local electronic environment.[7] This inductive effect can lower the pKa of adjacent basic groups, a property that can be strategically employed to reduce off-target interactions with aminergic GPCRs and ion channels.[7][8]

-

Conformational Rigidity and Vectorial Properties: Like the phenyl ring, the cyclopropane scaffold is rigid, helping to lock in a desired conformation for receptor binding. The 2,2-difluorocyclopropyl group presents substituents with distinct exit vectors, which can be exploited to probe and optimize interactions within a binding pocket.

-

Lipophilicity: The effect of the 2,2-difluorocyclopropyl group on lipophilicity (logP) is context-dependent.[8] While fluorine is the most electronegative element, the introduction of a CF2 group can either increase or decrease lipophilicity depending on the overall molecular structure and the position of the fluorine atoms.[8][9] This nuanced effect allows for fine-tuning of a compound's solubility and permeability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 2,2-difluorocyclopropyl group highly resistant to oxidative metabolism.[3][10] Replacing a metabolically vulnerable phenyl ring with this bioisostere can significantly enhance a drug candidate's half-life and oral bioavailability.[3][7]

Comparative Analysis: 2,2-Difluorocyclopropyl vs. Phenyl Ring

To fully appreciate the utility of this bioisostere, a direct comparison with the phenyl ring is essential.

| Property | Phenyl Ring | 2,2-Difluorocyclopropyl Group | Rationale for Bioisosteric Replacement |

| Shape | Planar, aromatic | Three-dimensional, saturated | To introduce 3D character and "escape from flatland," potentially improving binding specificity and solubility.[11][12] |

| Electronic Nature | Electron-rich π-system | Electron-deficient due to C-F bonds | To modulate pKa of nearby functional groups and alter electrostatic interactions with the target.[7] |

| Metabolic Stability | Prone to aromatic hydroxylation | Highly resistant to oxidative metabolism | To block metabolic "soft spots" and improve pharmacokinetic profile.[3][10] |

| Lipophilicity (logP) | Generally high | Can be modulated (increase or decrease) | To fine-tune solubility, permeability, and overall ADME properties.[8] |

| Solubility | Often low in aqueous media | Can be improved by reducing lipophilicity | To enhance formulation options and bioavailability. |

Synthetic Strategies for Incorporating the 2,2-Difluorocyclopropyl Moiety

The most prevalent and versatile method for constructing the 2,2-difluorocyclopropyl group is the [2+1] cycloaddition of difluorocarbene to an alkene.[13][14]

Generation of Difluorocarbene

Several reagents and methods have been developed for the in situ generation of difluorocarbene, each with its own advantages and substrate scope.

-

Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane is a widely used, commercially available, and relatively safe precursor for difluorocarbene.[15] Its activation with a nucleophilic initiator, such as sodium iodide (NaI), generates the difluorocarbene species.[15][16][17]

-

Dolbier Reagent (CF3CH2OTs): 2,2,2-Trifluoroethyl tosylate offers another effective route to difluorocarbene.

-

Sodium Chlorodifluoroacetate (ClCF2COONa): This classical reagent decomposes upon heating to generate difluorocarbene, though it often requires higher temperatures.[13]

Experimental Protocol: Synthesis of a 2,2-Difluorocyclopropyl Derivative using TMSCF3

This protocol outlines a general procedure for the difluorocyclopropanation of an alkene using the Ruppert-Prakash reagent.

Materials:

-

Alkene substrate

-

Trimethyl(trifluoromethyl)silane (TMSCF3)

-

Sodium Iodide (NaI)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the alkene substrate in the anhydrous solvent under an inert atmosphere, add sodium iodide.

-

Add trimethyl(trifluoromethyl)silane (TMSCF3) dropwise to the mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the reactivity of the alkene).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with a suitable organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2,2-difluorocyclopropyl compound.

Caption: Synthetic workflow for 2,2-difluorocyclopropanation.

Case Studies in Drug Discovery: The Impact of Bioisosteric Replacement

The true value of the 2,2-difluorocyclopropyl bioisostere is demonstrated in its successful application in various drug discovery programs.

Improving Metabolic Stability and Oral Bioavailability

In the development of inhibitors for neuronal nitric oxide synthase (nNOS), a key target in neurodegenerative diseases, replacement of a phenyl group with a 2,2-difluorocyclopropyl moiety led to a significant improvement in metabolic stability. This modification blocked a key site of oxidative metabolism, resulting in enhanced oral bioavailability.[7]

Modulating Potency and Selectivity

The 2,2-difluorocyclopropyl group has also been instrumental in fine-tuning the potency and selectivity of drug candidates. For instance, in the optimization of kinase inhibitors, the unique electronic and steric properties of this bioisostere have been shown to improve binding affinity and selectivity for the target kinase over related off-target kinases.

In Vitro and In Vivo Evaluation: A Roadmap for Assessment

Once a 2,2-difluorocyclopropyl-containing analog has been synthesized, a systematic evaluation of its properties is crucial to validate the bioisosteric replacement.

Workflow for Evaluating the Impact of Bioisosteric Replacement

Caption: Evaluation workflow for bioisosteric replacement.

Key In Vitro Assays

-

Potency and Selectivity: Target-based assays (e.g., enzymatic assays for kinases) and cell-based assays are used to determine the IC50 or EC50 values against the primary target and a panel of off-targets.

-

Metabolic Stability: Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis is used to determine the intrinsic clearance and identify major metabolites.

-

Physicochemical Properties: Experimental determination of logP/logD and aqueous solubility provides critical data for understanding the compound's ADME properties.[18][19][20]

Future Perspectives and Challenges

The 2,2-difluorocyclopropyl group is a powerful tool in the medicinal chemist's arsenal for lead optimization. As synthetic methodologies continue to improve, allowing for more diverse and complex substitutions on the cyclopropane ring, the applications of this bioisostere are expected to expand further. However, challenges remain in predicting the precise conformational effects and the impact on lipophilicity for any given scaffold. Continued research, combining experimental data with computational modeling, will be crucial for the rational design of next-generation therapeutics incorporating this valuable motif.

References

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 239-312). Academic Press.

- Chauhan, A. S., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7.

- Jayashree, B. S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.

- Applications of carbon-silicon bioisosterism in drug design and development. (2025). Expert Opinion on Drug Discovery.

- Mykhailiuk, P. K., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12435-12440.

- Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. (2018). Enamine.

- The Strategic Advantage of Difluorocycloalkylamines in Medicinal Chemistry: A Compar

- Mykhailiuk, P. K. (2019). A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. Organic Letters, 21(15), 5894–5897.

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202104300.

- Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. In Fluorine in Organic Chemistry.

- The preparation and properties of 1,1-difluorocyclopropane derivatives. (2021). Beilstein Journal of Organic Chemistry, 17, 253-281.

- Further examples of difluorcyclopropanes in modern drug discovery. (n.d.).

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Recent Advances in Bridged Structures as 3D Bioisosteres of ortho-Phenyl Rings in Medicinal Chemistry Applications. (2022).

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ChemRxiv.

- Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide. (2025). Benchchem.

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2019). Expert Opinion on Drug Discovery, 14(9), 855-872.

- Bioisosteres of Common Functional Groups. (n.d.).

- Application of Bioisosteres in Drug Design. (2012).

- Bridge-Fused Rings as m-Phenyl Bioisosteres. (n.d.). PharmaBlock.

- Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activ

- The compounds of this study depicted in the LogP – pKa plot. (n.d.).

- Mykhailiuk, P. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.

- Distribution of the experimental lipophilicity values of series D, E... (n.d.).

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2021). RSC Medicinal Chemistry, 12(10), 1734-1740.

- Phenyl group. (n.d.). In Wikipedia.

- Hu, J., et al. (2010). Synthesis and conformational analysis of d-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides. Organic & Biomolecular Chemistry, 8(4), 854-861.

- Measured²⁰ log P values for compounds selectively fluorinated... (n.d.).

- Physical and Molecular Properties of Three Mesogenic Phenyl Cyclohexyl Compounds. (n.d.).

- Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. (1983). Journal of the Chemical Society, Perkin Transactions 2, 125-131.

- Estimation of lipohydrophilic properties of molecules with potential β3-agonistic activity. (n.d.).

- Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (2021). ADMET & DMPK, 9(3), 177-190.

- Phenyl Group – Structure, Properties, and Uses. (2022). Turito.

- Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. (2023). ChemRxiv.

- Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. (2021). Molecular Systems Design & Engineering, 6(9), 717-724.

- Arene Ruthenium(II) Complexes Bearing the κ-P or κ-P,κ-S Ph2P(CH2)3SPh Ligand. (2021). Molecules, 26(6), 1769.

- Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. (2026). Beilstein Journal of Organic Chemistry, 22, 1-11.

- Conformational analysis of 1,2-difluoroethane. (2019, July 20). YouTube.

Sources

- 1. Phenyl group - Wikipedia [en.wikipedia.org]

- 2. Phenyl Group - Structure, Properties, and Uses | Turito [turito.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 16. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - Enamine [enamine.net]

- 18. csfarmacie.cz [csfarmacie.cz]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. chemrxiv.org [chemrxiv.org]

The 2,2-Difluorocyclopropyl Group: A Strategic Bioisostere for Lipophilicity and Metabolic Tuning

Executive Summary

In modern medicinal chemistry, the 2,2-difluorocyclopropyl (DFCP) group has emerged as a high-utility bioisostere, offering a sophisticated solution to the "methyl/ethyl/isopropyl" optimization problem. Unlike simple alkyl chains that often increase lipophilicity (LogP) and metabolic liability, the DFCP moiety provides a unique vector to lower lipophilicity , block metabolic hotspots , and modulate pKa through its distinct electronic profile.

This technical guide analyzes the physicochemical causality behind these changes, provides comparative data against standard alkyl groups, and details the "Gold Standard" synthetic protocols for introducing this motif into drug scaffolds.

Part 1: The Physicochemical Basis

The "Fluorine Conundrum" in Strained Rings

A common misconception in early-stage discovery is that fluorination invariably increases lipophilicity. While true for aromatic substitution, aliphatic gem-difluorination—specifically within a strained cyclopropane ring—often exerts the opposite effect.

-

Dipole Moment Vectorization: The gem-difluoro motif creates a substantial molecular dipole (~2.4 D for the C-F bonds). In the rigid cyclopropane framework, these dipoles are vectorially additive and cannot relax through bond rotation as they might in a linear alkyl chain. This high localized polarity increases aqueous solvation, thereby lowering LogP relative to the hydrocarbon equivalent.

-

Molecular Volume vs. Polarity: While the van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), the DFCP group is often used to replace larger alkyl groups (like isopropyl or tert-butyl). The result is a bioisostere that maintains steric bulk (filling hydrophobic pockets) while reducing the overall lipophilic burden.

Structural Comparison

-

Isopropyl: High lipophilicity, metabolically labile (tertiary C-H).

-

Cyclopropyl: Lower lipophilicity than isopropyl, moderate metabolic stability.

-

2,2-Difluorocyclopropyl: Lowest lipophilicity (context-dependent), high metabolic stability (C-F bond strength ~116 kcal/mol), electron-withdrawing (lowers pKa of adjacent amines).

Part 2: Comparative Lipophilicity Data

The following table summarizes the shift in physicochemical properties when transitioning from standard alkyl groups to the DFCP motif.

Table 1: Physicochemical Impact of Alkyl-to-DFCP Substitution

| Parameter | Isopropyl Group (-CH(CH₃)₂) | Cyclopropyl Group (-cPr) | 2,2-Difluorocyclopropyl (-cPrF₂) | Impact Analysis |

| LogP (Approx. Shift) | Reference (0.0) | -0.2 to -0.4 | -0.3 to -0.8 | DFCP typically lowers LogP vs. Isopropyl due to increased polarity. |

| Metabolic Stability | Low (CYP-mediated oxidation) | Moderate | High | Blocks metabolic soft spots; C-F bonds resist P450 oxidation. |

| Electronic Effect (Hammett) | Weak Donor | Weak Donor | Strong Withdraw | Inductive effect (-I) lowers electron density on adjacent atoms. |

| pKa of Adjacent Amine | ~9.5 - 10.5 | ~9.0 - 10.0 | ~6.5 - 8.0 | Critical for reducing hERG liability and improving permeability. |

| Conformation | Flexible | Rigid | Rigid + Dipole | Locks conformation; Fluorine can engage in orthogonal dipolar interactions. |

Key Insight: The transition from Isopropyl

DFCP is a "magic switch" for lead compounds that are too lipophilic (high LogP) and suffer from rapid clearance due to oxidative metabolism.

Part 3: Decision Logic & Signaling Pathways

The following diagram illustrates the decision-making process for deploying the DFCP group during Lead Optimization.

Caption: Decision logic for substituting alkyl groups with DFCP to address specific ADME liabilities.

Part 4: Synthetic Protocols (The "Gold Standard")

Synthesizing the 2,2-difluorocyclopropyl moiety typically involves the addition of difluorocarbene (:CF₂) to an alkene. The most robust and scalable method utilizes sodium chlorodifluoroacetate.

Protocol: Difluorocyclopropanation using Sodium Chlorodifluoroacetate

Mechanism: Thermal decomposition of sodium chlorodifluoroacetate generates difluorocarbene in situ, which undergoes [2+1] cycloaddition with the alkene.

Reagents & Materials:

-

Substrate: Terminal or internal alkene (1.0 equiv).

-

Carbene Source: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0 - 5.0 equiv).

-

Solvent: Diglyme (Diethylene glycol dimethyl ether) - Crucial for high boiling point stability.

-

Apparatus: Heavy-walled pressure vial or round-bottom flask with efficient reflux condenser.

Step-by-Step Methodology:

-

Setup: In a dry reaction vessel equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 mmol) in anhydrous Diglyme (0.5 M concentration).

-

Reagent Addition: Add Sodium chlorodifluoroacetate (3.0 mmol, 3 equiv).

-

Expert Tip: If the alkene is electron-deficient, increase equivalents to 5-10x, as the carbene is electrophilic and reacts sluggishly with electron-poor olefins.

-

-

Thermal Activation: Heat the mixture to 180°C - 190°C .

-

Caution: Vigorous evolution of CO₂ occurs. Ensure the system is open to an inert gas line (N₂/Ar) to prevent pressure buildup, or use a rated pressure vessel.

-

-

Monitoring: Monitor by TLC or LCMS. The reaction typically requires 1–4 hours.

-

Troubleshooting: If conversion stalls, cool to room temperature, add fresh reagent (2 equiv), and reheat. The carbene has a short half-life.

-

-

Workup: Cool to room temperature. Dilute with water (to remove Diglyme) and extract with Ethyl Acetate or Diethyl Ether (3x).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography. DFCP derivatives are often less polar than the starting alkene but distinct enough for separation.

Synthetic Pathway Diagram

Caption: Mechanistic pathway for the generation of difluorocarbene and subsequent cycloaddition to alkenes.

Part 5: Authoritative Grounding & References

Mechanistic Causality

The utility of the DFCP group is grounded in the "Polar Hydrophobicity" concept. While fluorine is hydrophobic in isolation, the geminal arrangement on a strained ring creates a permanent dipole that interacts with water, effectively "masking" the lipophilicity of the carbon scaffold [1]. Furthermore, the pKa modulation (lowering basicity by 2-3 log units) is a direct consequence of the inductive effect (-I) propagating through the rigid cyclopropyl system [2].

References

-

Lipophilicity Trends: Comparison of lipophilicities between the linear alkyl, isopropyl, and cyclopropyl substituents. Beilstein J. Org.[1] Chem. 2020, 16, 2141–2150.[1]

-

Synthesis & Bioisosterism: Synthesis of gem-difluorocyclopropanes and their application in drug design. ResearchGate/Enamine.

-

Metabolic Stability: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.

-

General Bioisostere Principles: Bioisosteres in Drug Design. PatSnap/BenchChem.

Sources

Technical Guide: Cyclopropylboronic Acid vs. 2,2-Difluoro-cyclopropylboronic Acid

This guide provides a technical analysis comparing 2,2-difluorocyclopropaneboronic acid and cyclopropylboronic acid , designed for researchers in medicinal chemistry and process development.

From Bioisosteric Principles to Synthetic Execution

Executive Summary: The Fluorine Effect

In modern drug discovery, the cyclopropyl group is a privileged scaffold, serving as a rigid bioisostere for ethyl or isopropyl groups. However, the introduction of fluorine into this ring—specifically the 2,2-difluoro-cyclopropyl motif—transforms the moiety from a simple spacer into a functional electronic modulator.

While cyclopropylboronic acid (CPBA) is a standard reagent for introducing the cyclopropyl ring, 2,2-difluoro-cyclopropylboronic acid (DF-CPBA) offers distinct advantages:

-

Metabolic Blockade: Prevents oxidative metabolism (P450) at the ring.

-

Acidity Modulation: Lowers the pKa of the boronic acid, altering transmetallation kinetics.

-

Conformational Locking: The gem-difluoro effect alters the ring puckering and dipole vector, potentially improving target binding affinity.

This guide details the physicochemical divergence, synthetic pathways, and coupling protocols for these two critical building blocks.

Physicochemical & Electronic Divergence

The substitution of hydrogen with fluorine dramatically alters the electronic landscape of the boronic acid.

| Feature | Cyclopropylboronic Acid | 2,2-Difluoro-cyclopropylboronic Acid | Impact on Drug Design |

| Structure | C3H7BO2 | C3H5F2BO2 | DF-CPBA is larger and more lipophilic. |

| pKa (Boronic Acid) | ~10.5 (Alkyl-like) | ~8.0–9.0 (Estimated) | DF-CPBA is more acidic due to inductive (-I) effect of F. Forms boronate anion at lower pH. |

| Electronic Character | Electron-donating (weak) | Electron-withdrawing | DF-CPBA deactivates the attached aryl ring (if coupled) or alters the pKa of nearby amines. |

| Metabolic Stability | Susceptible to P450 oxidation | Highly Stable | Fluorine blocks the C-H abstraction pathway. |

| LogP Effect | Increases lipophilicity vs. H | Modulates Lipophilicity | C-F bond is polar but lipophilic; often lowers LogD due to polarity but increases metabolic stability. |

Electronic & Steric Map (Conceptual)

Figure 1: The "Fluorine Effect" on the physicochemical properties of the boronic acid reagent.

Synthetic Access & Stability[1][2]

The synthesis of the difluoro analog is significantly more challenging than the parent cyclopropylboronic acid.

A. Cyclopropylboronic Acid Synthesis

Typically synthesized via Lithium-Halogen Exchange followed by borate trapping.

-

Precursor: Cyclopropyl bromide.

-

Reagents: Mg or t-BuLi, then B(OMe)3 or B(OiPr)3.

-

Scalability: High.

B. 2,2-Difluoro-cyclopropylboronic Acid Synthesis

Direct lithiation of 2,2-difluorocyclopropyl halides is unstable due to potential

Protocol: Difluorocarbene Addition

This method avoids unstable lithiated intermediates by building the ring onto the boron species.

-

Starting Material: Vinylboronic acid pinacol ester.[1]

-

Carbene Source: Sodium chlorodifluoroacetate (TFDA) or TMSCF3 (Ruppert-Prakash reagent).

-

Mechanism: Thermal decomposition of TFDA generates

, which undergoes [2+1] cycloaddition with the alkene.

Figure 2: The primary synthetic route for the difluoro analog via carbene addition.

Reactivity Profile: Suzuki-Miyaura Coupling

The reactivity of these two reagents in palladium-catalyzed cross-coupling differs primarily in transmetallation rates and protodeboronation risks .

Transmetallation

-

Cyclopropylboronic Acid: Requires standard activation. The high pKa (~10.5) means basic conditions (pH > 10) are needed to form the reactive boronate species [RB(OH)3]⁻.

-

2,2-Difluoro Analog: The electron-withdrawing fluorines increase the acidity of the boron center. This facilitates the formation of the reactive "ate" complex at lower pH or with weaker bases (e.g., K3PO4 instead of NaOH). However, this also makes the C-B bond more polarized.

Stability (Protodeboronation)[4]

-

Risk: The 2,2-difluoro group is electron-withdrawing, which can destabilize the C-B bond, making it susceptible to protodeboronation (replacement of B with H) in the presence of water and heat.

-

Mitigation: Use anhydrous conditions or MIDA boronates for slow release if the free acid decomposes too quickly.[2]

Experimental Protocols

Protocol A: Standard Suzuki Coupling (Cyclopropylboronic Acid)

Valid for robust substrates.

-

Reagents: Aryl bromide (1.0 eq), Cyclopropylboronic acid (1.5 eq).

-

Catalyst: Pd(dppf)Cl2 (5 mol%).

-

Base: K3PO4 (3.0 eq).

-

Solvent: Toluene/Water (10:1).

-

Conditions: Heat to 90°C for 4–12 hours under N2.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

Protocol B: Coupling of 2,2-Difluoro-cyclopropylboronic Acid (Pinacol Ester)

Optimized for stability and difficult transmetallation. Due to the potential instability of the free acid, the pinacol ester is strongly recommended.

-

Reagents: Aryl halide (1.0 eq), 2,2-Difluoro-cyclopropylboronate pinacol ester (1.5 eq).

-

Catalyst System:

-

Pre-catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: XPhos or SPhos (10 mol%) – Buchwald ligands are crucial for sterically demanding or electronic-deficient alkyl boronates.

-

-

Base: K2CO3 or Cs2CO3 (3.0 eq).

-

Solvent: 1,4-Dioxane / Water (9:1). Strict degassing is required.[2]

-

Procedure:

-

Charge vial with Aryl halide, Boronate, Base, and Ligand.

-

Evacuate and backfill with Argon (3x).

-

Add degassed solvent and Pd source.[2]

-

Heat to 80–100°C for 16 hours.

-

-

Note: If protodeboronation is observed (formation of difluorocyclopropane des-boryl byproduct), switch to anhydrous conditions using Ag2O as a base activator in dry THF.

Medicinal Chemistry Application: Metabolic Stability[5][6][7]

The primary driver for selecting the difluoro analog is metabolic stability.

-

Cyclopropyl: The C-H bonds on the ring are strong (~106 kcal/mol), but P450 enzymes can still oxidize them, leading to ring opening or hydroxylation.

-

2,2-Difluoro: The C-F bonds are metabolically inert. Furthermore, the fluorine atoms deactivate the adjacent C-H bonds on the ring, effectively "armoring" the entire group against oxidative attack.

Figure 3: Metabolic fate comparison. The difluoro-substitution blocks P450-mediated oxidation.

References

-

Synthesis via Carbene Addition

- Title: "Difluorocyclopropanation of Alkenes Using Difluorocarbene Reagents."

- Context: Describes the use of TFDA and TMSCF3 for generating difluorocarbenes to react with electron-deficient alkenes like vinyl boron

-

Source:

-

Suzuki Coupling of Fluorinated Boronates

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Fluorinated Alkenyl- and Alkylboron

- Context: Highlights the need for specialized ligands (SPhos/XPhos)

-

Source:

-

Metabolic Stability of Fluorinated Groups

-

Properties of Cyclopropylboronic Acid

Sources

- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: sp³-sp² Suzuki-Miyaura Cross-Coupling of 2,2-Difluorocyclopropylboronic Acid Derivatives

Executive Summary

The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry. The 2,2-difluorocyclopropyl group acts as a conformationally restricted, metabolically robust bioisostere for tert-butyl, isopropyl, and phenyl moieties. While historical syntheses relied on early-stage difluorocarbene additions to alkenes, late-stage functionalization via Suzuki-Miyaura cross-coupling using commercially available 2-(2,2-difluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1] offers a highly convergent alternative. This guide details the mechanistic rationale, reaction optimization, and a self-validating protocol for executing this challenging sp³-sp² coupling.

Mechanistic Insights: Overcoming the sp³-Boron Challenge

Coupling aliphatic boronic acids presents distinct kinetic barriers compared to standard aryl-aryl couplings. Understanding these barriers is critical for rational reaction design.

-

Sluggish Transmetalation: Alkylboronic esters suffer from slow transmetalation due to the lack of π-system interaction with the palladium center. While the high s-character of the cyclopropyl C–B bond provides some acceleration relative to linear alkyl chains, the strongly electron-withdrawing gem-difluoro group reduces the nucleophilicity of the intermediate boronate "ate" complex.

-

Competing Protodeboronation: Saturated boronic esters, particularly those bearing electron-withdrawing groups, are highly susceptible to base-mediated protodeboronation at elevated temperatures[2]. If the transmetalation step is too slow, the boronic ester will hydrolyze and degrade before coupling can occur.

-

Catalyst Causality: To outcompete protodeboronation, the catalytic cycle must be accelerated. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or RuPhos) paired with highly active precatalysts (e.g., SPhos Pd G3 or Pd(crotyl)Cl) are mandatory[3]. The electron-rich ligand facilitates rapid oxidative addition into the aryl halide, while its steric bulk accelerates the rate-limiting transmetalation and subsequent reductive elimination.

Mechanistic logic of sp³-sp² Suzuki coupling, highlighting the protodeboronation pathway.

Reaction Optimization Data

The following table summarizes the quantitative performance of various catalytic systems when coupling 2,2-difluorocyclopropylboronic acid pinacol ester with a model electron-neutral aryl bromide.

| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O (4:1) | 100 | < 15% | Sluggish transmetalation; complete boronate degradation. |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 42% | Moderate conversion; bidentate ligand restricts reductive elimination. |

| SPhos Pd G3 | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 100 | 89% | Rapid coupling; minimal protodeboronation[3]. |

| RuPhos Pd G4 | Cs₂CO₃ | THF / H₂O (4:1) | 80 | 81% | Excellent alternative for highly sterically hindered aryl chlorides. |

Self-Validating Experimental Protocol

This protocol utilizes the SPhos precatalyst system to maximize the kinetic rate of cross-coupling while minimizing the thermal degradation of the fluorinated boronic ester[3].

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (0.50 mmol, 1.0 equiv) and 2-(2,2-difluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.75 mmol, 1.5 equiv). Causality: A 1.5x excess of the boronate is used to compensate for any unavoidable trace protodeboronation.

-

Add anhydrous K₃PO₄ (1.00 mmol, 2.0 equiv).

-

Add 1,4-Dioxane (4.0 mL) and HPLC-grade H₂O (1.0 mL).

-

Critical Step: Sparge the heterogeneous mixture with Argon for exactly 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester and the deactivation of the electron-rich Pd(0) species.

Step 2: Catalyst Addition & Reaction Execution 5. Quickly uncap the vial and add SPhos Pd G3 precatalyst (0.025 mmol, 5 mol%). Recap and seal the vial immediately with an aluminum crimp cap. 6. Transfer the vial to a pre-heated aluminum block at 100 °C (or a microwave reactor set to 100 °C) and stir vigorously (800 rpm) for 45 minutes.

Step 3: In-Process Control (IPC) & Validation 7. Remove the vial from heat and allow it to cool to room temperature. 8. Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LCMS. 9. Self-Validation Check: Confirm the disappearance of the aryl halide. Additionally, run a crude ¹⁹F NMR. The intact 2,2-difluorocyclopropyl product will display two distinct doublets of doublets (AB system) around -130 to -145 ppm. A singlet near -100 ppm indicates unwanted ring-opening or defluorination side reactions.

Step 4: Workup and Palladium Scavenging 10. Upon confirmed conversion, add a silica-bound palladium scavenger (e.g., SiliaMetS Thiol, 3.0 equiv relative to Pd) to the crude mixture and stir at room temperature for 1 hour. Causality: Essential for drug development workflows to reduce heavy metal contamination below the 10 ppm regulatory threshold. 11. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a pad of Celite. 12. Wash the filtrate with brine (10 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Experimental workflow with integrated self-validation and palladium scavenging checkpoints.

References

-

Lloyd-Jones, G. C., et al. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, 2022. 2

-

Rai, G., et al. "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties." National Institutes of Health (PMC), 2017. 3

-

AiFChem. "2411405-92-8 | 2-(2,2-Difluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." AiFChem Product Catalog. 1

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Fluorinated Cyclopropyl Boronates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Fluorinated Cyclopropyl Motif

The cyclopropyl group, a small, strained carbocycle, has become a cornerstone in modern medicinal chemistry. Its rigid structure can lock a molecule into a bioactive conformation, enhancing potency and receptor binding affinity.[1] Furthermore, the unique sp-character of its C-H bonds leads to increased metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

Fluorine, the most electronegative element, introduces profound changes to a molecule's physicochemical properties when incorporated. Strategic fluorination can modulate pKa, lipophilicity, membrane permeability, and metabolic pathways, often leading to improved pharmacokinetic profiles.[1]

The combination of these two moieties—the fluorinated cyclopropyl group—offers a powerful tool for drug discovery, enabling chemists to fine-tune molecular properties with high precision. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a versatile and efficient method for incorporating these valuable building blocks into complex molecules. This guide details the two primary palladium-catalyzed pathways for the cross-coupling of fluorinated cyclopropyl boronates, which are dictated by the fluorination pattern of the cyclopropyl ring.

Understanding the Dichotomy: Direct vs. Ring-Opening Cross-Coupling

The substitution pattern of fluorine atoms on the cyclopropyl ring dictates the outcome of the palladium-catalyzed cross-coupling reaction. This leads to two distinct synthetic strategies:

-

Direct Suzuki-Miyaura Coupling: For cyclopropyl boronates with no fluorine or monofluorination, the reaction typically proceeds as a classic Suzuki-Miyaura coupling. The cyclopropyl ring remains intact, and the C-B bond is replaced with a C-C bond to the coupling partner. This method is stereospecific, meaning the configuration of the cyclopropyl ring is retained in the product.[2][3]

-

Ring-Opening Cross-Coupling: For gem-difluorinated cyclopropanes, the reaction mechanism changes dramatically. Instead of a direct substitution at the carbon bearing the boron group, the palladium catalyst inserts into a C-C bond of the strained ring. This is followed by a β-fluoride elimination, which opens the ring to form a fluorinated allyl-palladium intermediate. This intermediate then couples with the desired partner, yielding a fluorinated alkene, not a cyclopropane.

This application note will detail the mechanisms and provide protocols for both of these transformative reactions.

Part 1: Direct Suzuki-Miyaura Coupling of Cyclopropyl Boronates

This pathway is ideal for synthesizing molecules where the cyclopropyl moiety is a key structural feature to be retained. The use of potassium cyclopropyltrifluoroborates is particularly advantageous as they are air- and moisture-stable, crystalline solids that are more robust and easier to handle than their corresponding boronic acids.[2][4]

Catalytic Cycle: The Suzuki-Miyaura Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a three-step catalytic cycle involving a palladium catalyst.

Caption: Fig 1: Suzuki-Miyaura Catalytic Cycle for Direct Coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boron reagent (in this case, the cyclopropyl group) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron compound.

-

Reductive Elimination: The two organic groups on the palladium complex (the aryl and cyclopropyl groups) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Protocol: Cross-Coupling of Potassium Cyclopropyltrifluoroborate with an Aryl Chloride

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of cyclopropyltrifluoroborates with aryl chlorides.[2][4]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium cyclopropyltrifluoroborate

-

Aryl chloride

-

Potassium carbonate (K₂CO₃)

-

Cyclopentyl methyl ether (CPME)

-

Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Microwave vial or Schlenk tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a microwave vial, add Pd(OAc)₂ (3 mol%), XPhos (6 mol%), potassium cyclopropyltrifluoroborate (1.2 equivalents), and K₂CO₃ (3.0 equivalents).

-

Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add the aryl chloride (1.0 equivalent).

-

Add a degassed 10:1 mixture of CPME and water to achieve a final concentration of 0.25 M with respect to the aryl chloride.

-

-

Reaction:

-

Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl cyclopropane product.

-

| Component | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |

| Aryl Chloride | 3% Pd(OAc)₂ / 6% XPhos | K₂CO₃ | 10:1 CPME/H₂O | 100 | 70-95 | [2] |

| Heteroaryl Chloride | 2% Pd(OAc)₂ / 3% n-BuPAd₂ | Cs₂CO₃ | 10:1 Toluene/H₂O | 100 | 65-85 | [2] |

| Aryl Bromide | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 80 | 80-98 | [3] |

Part 2: Ring-Opening Cross-Coupling of gem-Difluorocyclopropanes

When the cyclopropyl ring is substituted with two fluorine atoms on the same carbon (gem-difluoro), its reactivity under palladium catalysis shifts towards a ring-opening pathway. This provides a powerful method for the stereoselective synthesis of mono-fluorinated alkenes, which are themselves valuable motifs in medicinal chemistry.

Mechanism: A Ring-Opening Cascade

The mechanism for this transformation is distinct from the Suzuki-Miyaura cycle and involves a C-C bond activation followed by a β-fluoride elimination.

Caption: Fig 2: Ring-Opening Cross-Coupling Mechanism.

-

C-C Bond Activation: The Pd(0) catalyst inserts into one of the proximal C-C bonds of the strained gem-difluorocyclopropane ring to form a four-membered palladacycle intermediate.

-

β-Fluoride Elimination: This intermediate undergoes a β-fluoride elimination, where a fluoride ion is expelled, leading to the formation of a 2-fluoroallyl-palladium(II) complex.

-

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

-

Reductive Elimination: The fluoroallyl group and the newly transferred organic group couple, releasing the final fluorinated alkene product and regenerating the Pd(0) catalyst.

Protocol: Ring-Opening Coupling of a gem-Difluorocyclopropane with a Boronic Acid

This protocol is a general representation based on published methods for the ring-opening cross-coupling of gem-difluorocyclopropanes.

Materials:

-

Palladium catalyst precursor (e.g., [{Pd(µ-Br)(PtBu₃)}₂])

-

gem-Difluorocyclopropane substrate

-

Boronic acid or boronate ester

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Standard workup and purification reagents

Equipment:

-

Schlenk tube or similar flame-dried glassware

-

Inert atmosphere setup (argon or nitrogen)

-

Syringes for transfer of anhydrous solvents and reagents

-

Low-temperature cooling bath (e.g., ice-water or dry ice/acetone)

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., 5-10 mol%).

-

Add the boronic acid or boronate ester (1.5 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Base Addition:

-

Slowly add a solution of LDA (2.0 equivalents) to the cooled reaction mixture.

-

Stir the mixture at 0 °C for 10-15 minutes.

-

-

Substrate Addition and Reaction:

-

Add a solution of the gem-difluorocyclopropane (1.0 equivalent) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60 °C.

-

Stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the fluorinated alkene.

-

| Substrate Type | Catalyst System | Base | Solvent | Temp. (°C) | Product Type |

| gem-Difluorocyclopropane | [{Pd(µ-Br)(PtBu₃)}₂] | LDA | THF | 60 | 2-Fluoroallylic boronate |

Troubleshooting and Key Considerations

-

Moisture and Air Sensitivity: Many palladium catalysts and ligands are sensitive to air and moisture. Proper inert atmosphere techniques are crucial for reproducibility.

-

Base Selection: The choice of base is critical. For direct Suzuki couplings, carbonates or phosphates are common. For ring-opening reactions, strong, non-nucleophilic bases like LDA are often required.

-

Ligand Choice: The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling unreactive chlorides.[2][4]

-

Stereochemistry: For direct Suzuki couplings, the stereochemistry of the cyclopropyl boronate is typically retained in the product.[3] This is a significant advantage for the synthesis of enantiomerically pure compounds.

-

Substrate Scope: While these reactions are broadly applicable, highly electron-deficient or sterically hindered coupling partners may require optimization of the reaction conditions.

Conclusion

The palladium-catalyzed cross-coupling of fluorinated cyclopropyl boronates is a nuanced and powerful tool in synthetic chemistry. The outcome of the reaction is critically dependent on the fluorination pattern of the cyclopropyl ring. By understanding the distinct mechanistic pathways—direct Suzuki-Miyaura coupling versus ring-opening cross-coupling—researchers can strategically employ these methods to synthesize a diverse array of valuable fluorinated molecules. The protocols and insights provided in this guide serve as a starting point for the successful application of these transformative reactions in drug discovery and development.

References

-

Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. J. Org. Chem.2008 , 73 (19), 7481–7485. [Link]

-

Fang, G.-H.; Yan, Z.-J.; Deng, M.-Z. Palladium-Catalyzed Cross-Coupling of Stereospecific Potassium Cyclopropyl Trifluoroborates with Aryl Bromides. Org. Lett.2004 , 6 (3), 357–360. [Link]

-

Myers, A. G. The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

-

Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

-

Gong, T.-J., et al. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. RSC Publishing. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Yao, M.-L.; Deng, M.-Z. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis2000 , 2000 (08), 1095-1100. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,2-Difluorocyclopropaneboronic Acid: Navigating the Competitive Ring-Opening Pathway

Introduction: The Significance of the 2,2-Difluorocyclopropyl Moiety

The 2,2-difluorocyclopropyl group has emerged as a highly valuable structural motif in medicinal chemistry and drug development. Its incorporation into bioactive molecules can significantly enhance metabolic stability, membrane permeability, and binding affinity by acting as a bioisostere for various functional groups. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an attractive strategy for introducing this valuable moiety into aromatic and heteroaromatic scaffolds. However, the unique electronic and steric properties of 2,2-difluorocyclopropaneboronic acid present significant challenges, often leading to undesired side reactions. This guide provides a detailed analysis of these challenges and offers strategic protocols for achieving a successful coupling while retaining the critical cyclopropane ring structure.

The Core Challenge: A Competing Ring-Opening/Defluorination Pathway

A major obstacle in the Suzuki-Miyaura coupling of 2,2-difluorocyclopropaneboronic acid is a competing palladium-catalyzed pathway involving C-C bond activation of the strained cyclopropane ring, followed by C-F bond cleavage. This leads to the formation of 2-fluoroallylic products instead of the desired 2,2-difluorocyclopropyl-substituted arenes. Understanding this competitive pathway is crucial for developing a successful coupling strategy.

The desired Suzuki-Miyaura coupling proceeds through the well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, the intermediate aryl-palladium-(2,2-difluorocyclopropyl) species can undergo a competing ring-opening to form a more stable fluoroallyl palladium intermediate, which then leads to the undesired product.

Figure 1: A diagram illustrating the desired Suzuki-Miyaura catalytic cycle in competition with the undesired ring-opening/defluorination pathway. The key is to promote reductive elimination from the Ar-Pd(II)L_n(CF2-cPr) intermediate before it can undergo ring-opening.

Strategic Approach to Favoring C-C Coupling Over Ring-Opening

The primary goal is to select conditions that accelerate the rate of reductive elimination relative to the rate of C-C bond activation and ring-opening. This can be achieved through careful selection of the ligand, stabilization of the boronic acid, and optimization of reaction parameters.

Rationale for Ligand Selection

The choice of ligand is the most critical factor in controlling the outcome of this reaction. The ligand's steric and electronic properties directly influence the geometry and reactivity of the palladium center.

-

Steric Bulk: Highly hindered ligands can promote reductive elimination. The steric clash between a bulky ligand and the coupling partners in the transition state of reductive elimination is often less severe than in competing pathways.

-

Electron Density: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition but can also favor reductive elimination.

Recommended Ligand Classes:

-

Bulky Biaryl Phosphines (Buchwald-type ligands): Ligands such as SPhos, XPhos, and RuPhos are characterized by a sterically demanding biaryl backbone and an electron-rich phosphine. These have a proven track record in facilitating challenging couplings.[1]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium. Their steric bulk can be tuned to promote reductive elimination. PEPPSI-type precatalysts are excellent starting points.

Stabilizing the Boronic Acid Coupling Partner

2,2-Difluorocyclopropaneboronic acid can be susceptible to protodeboronation, especially under basic conditions and at elevated temperatures.[2] This side reaction consumes the boronic acid and reduces the yield of the desired product. To mitigate this, it is highly recommended to use more stable derivatives:

-

Pinacol Esters: 2,2-Difluorocyclopropaneboronic acid pinacol ester is more stable and can be readily prepared from the boronic acid.

-

Potassium Trifluoroborate Salts: These salts are often crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.

Optimization of Reaction Conditions

-

Temperature: Lower reaction temperatures may favor the desired Suzuki coupling over the ring-opening pathway, which likely has a higher activation energy. It is advisable to start at room temperature and gradually increase the temperature only if no reaction is observed.

-

Base: The choice of base is crucial. A weaker base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is often preferred to minimize protodeboronation and other base-mediated side reactions.[3]

-

Solvent: Aprotic polar solvents like dioxane or THF, often in combination with water, are standard for Suzuki couplings. The solvent system can influence the solubility of the base and the stability of the catalytic species.

Data Presentation: Conditions to Avoid and Recommended Starting Points

The following tables summarize conditions that have been reported to promote the undesired ring-opening reaction and provide recommended starting conditions for achieving the desired Suzuki-Miyaura coupling.

Table 1: Reaction Conditions Reported to Favor Undesired Ring-Opening/Defluorination

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Outcome |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Ring-opened product |

| Pd₂(dba)₃ | dppf | Cs₂CO₃ | Dioxane | 80-100 | Mixture of products |

This table is a generalized representation based on related transformations of gem-difluorocyclopropanes and serves as a guide for conditions that may not be optimal for retaining the cyclopropane ring.

Table 2: Proposed Starting Conditions for Suzuki-Miyaura Coupling of 2,2-Difluorocyclopropaneboronic Acid Derivatives

| Parameter | Condition A | Condition B | Rationale |

| Palladium Precatalyst | SPhos-Pd-G3 (2 mol%) | PEPPSI-IPr (2 mol%) | Highly active, air-stable precatalysts that readily form the active Pd(0) species. |

| Ligand | SPhos (included in precatalyst) | IPr (included in precatalyst) | Bulky, electron-rich ligands to promote reductive elimination. |

| Boron Reagent | 2,2-Difluorocyclopropaneboronic acid pinacol ester (1.5 equiv) | Potassium 2,2-difluorocyclopropyltrifluoroborate (1.5 equiv) | Enhanced stability to prevent protodeboronation. |

| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) | Moderately weak bases to minimize side reactions. |

| Solvent | Dioxane/H₂O (5:1) | THF/H₂O (5:1) | Common solvent systems for Suzuki couplings. |

| Temperature | Room Temperature (25°C) to 60°C | Room Temperature (25°C) to 60°C | Start low to disfavor the ring-opening pathway. |

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in the Suzuki-Miyaura Coupling

Figure 2: A typical experimental workflow for screening ligands and conditions for the Suzuki-Miyaura coupling of 2,2-difluorocyclopropaneboronic acid derivatives.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), 2,2-difluorocyclopropaneboronic acid pinacol ester (0.3 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (0.4 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.004 mmol, 2 mol%).

-

Solvent Addition: Add degassed dioxane (1.0 mL) and degassed water (0.2 mL) via syringe.

-

Reaction: Place the vial in a pre-heated aluminum block at 25°C and stir vigorously.

-

Monitoring: After 1 hour, take a small aliquot of the reaction mixture, dilute with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS and ¹⁹F NMR to check for the formation of the desired product and any ring-opened byproducts.

-

Optimization: If no reaction is observed, incrementally increase the temperature to 40°C, then 60°C, monitoring at each stage.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Preparation of 2,2-Difluorocyclopropaneboronic Acid Pinacol Ester

-

Setup: To a round-bottom flask, add 2,2-difluorocyclopropaneboronic acid (1.0 g, 1.0 equiv) and pinacol (1.1 equiv).

-

Solvent: Add toluene (20 mL).

-

Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

-

Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude pinacol ester, which can often be used in the subsequent coupling reaction without further purification.

Troubleshooting Guide

-

Low or No Conversion:

-

Ensure the palladium precatalyst is active.

-

Thoroughly degas all solvents to remove oxygen.

-

Increase the temperature incrementally.

-

Screen a different class of ligand (e.g., switch from a biaryl phosphine to an NHC).

-

-

Formation of Ring-Opened Product:

-

Decrease the reaction temperature.

-

Use a more sterically hindered ligand.

-

Ensure the base is not too strong.

-

-

Protodeboronation (Arene byproduct from aryl halide):

-

Use the pinacol ester or trifluoroborate salt of the boronic acid.

-

Use a weaker base (e.g., K₂CO₃ or KF).

-

Ensure the reaction is run under strictly anaerobic conditions.

-

Conclusion

The Suzuki-Miyaura coupling of 2,2-difluorocyclopropaneboronic acid is a challenging but achievable transformation. Success hinges on understanding and mitigating the competing ring-opening/defluorination pathway. By employing sterically hindered, electron-rich ligands, utilizing stabilized boronic acid derivatives, and carefully controlling the reaction temperature, researchers can favor the desired reductive elimination pathway to access valuable 2,2-difluorocyclopropyl-substituted (hetero)arenes. The protocols and strategies outlined in this guide provide a robust starting point for the development and optimization of this important synthetic method.

References

-

Ni, S., & Toste, F. D. (2015). Palladium-Catalyzed Enantioselective C–C Bond Activation of gem-Difluorinated Cyclopropanes. Journal of the American Chemical Society, 137(39), 12451–12454. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Bristol, University of. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

-

Wikipedia. (n.d.). Protodeboronation. [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Tsuchimoto, T., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (20), 3585-3587. [Link]

-

Gong, T.-J., et al. (2019). Palladium-Catalyzed Stereoselective Defluorinative Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes. Organic Letters, 21(15), 5939-5944. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]

-

Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9017-9031. [Link]

-

ResearchGate. (2014). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]

-

American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

-

Doyle Group, Princeton University. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

-

PubMed. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaromatics. [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

Sources